molecular formula C9H20ClN3O B6243452 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride CAS No. 2402830-51-5

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride

Cat. No.: B6243452
CAS No.: 2402830-51-5
M. Wt: 221.7
InChI Key:
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Description

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride typically involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea
  • 3,3-dimethyl-1-(1-ethylpiperidin-4-yl)urea
  • 3,3-dimethyl-1-(1-methylpyrrolidin-3-yl)urea

Uniqueness

3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

2402830-51-5

Molecular Formula

C9H20ClN3O

Molecular Weight

221.7

Purity

0

Origin of Product

United States

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